![molecular formula C10H12F3N B1602768 1-[2-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 473732-54-6](/img/structure/B1602768.png)
1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Descripción general
Descripción
1-[2-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: The intermediate product is then subjected to hydrogenation to yield the final compound, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Cinacalcet and Hyperparathyroidism
Cinacalcet hydrochloride is primarily used in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease (CKD) who are on dialysis. It acts as a calcimimetic agent, which means it increases the sensitivity of the calcium-sensing receptor in the parathyroid gland to extracellular calcium. This leads to a decrease in parathyroid hormone (PTH) secretion, thereby helping to manage hypercalcemia and improve bone density in patients with CKD or those suffering from hypercalcemia due to malignancy .
Clinical Efficacy
Clinical studies have demonstrated that cinacalcet effectively lowers serum PTH levels and improves mineral metabolism in patients with CKD. For instance, a study published in The New England Journal of Medicine reported that cinacalcet significantly reduced PTH levels compared to placebo, leading to improved outcomes in bone health and reduced cardiovascular risks associated with hyperparathyroidism .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of 1-[2-(trifluoromethyl)phenyl]propan-1-amine has been optimized through various methods. One notable process involves a "one-pot" synthesis that minimizes reaction steps while maintaining high purity levels (greater than 99%) . This efficiency is crucial for scaling up production for pharmaceutical applications.
Chemical Properties
The compound exhibits unique chemical properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and biological activity. The trifluoromethyl group contributes to its binding affinity for biological targets, making it a valuable scaffold for drug development .
Case Studies and Research Findings
Case Study: Treatment of Epilepsy
A recent study explored the use of cinacalcet in patients with Dravet syndrome and Lennox-Gastaut syndrome, rare forms of epilepsy characterized by severe seizures. The results indicated that cinacalcet reduced seizure frequency and improved overall patient outcomes by modulating serotonin levels .
Research on Structure-Activity Relationships (SAR)
Investigations into the structure-activity relationships of this compound derivatives have revealed insights into optimizing their efficacy and selectivity against specific biological targets. These studies are essential for developing new therapeutic agents based on this chemical framework .
Mecanismo De Acción
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The amine group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Fluoxetine: An antidepressant with a similar trifluoromethyl group.
Fenfluramine: An appetite suppressant with a related structure.
Uniqueness: 1-[2-(Trifluoromethyl)phenyl]propan-1-amine is unique due to its specific combination of a trifluoromethyl group and a propan-1-amine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Actividad Biológica
1-[2-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound notable for its trifluoromethyl group attached to a phenyl ring. This structural feature contributes to its unique biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for various biological effects, including its potential as a drug candidate in treating cardiovascular diseases and other conditions.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C10H12F3N
- Molecular Weight : 201.21 g/mol
- Key Functional Groups : Trifluoromethyl group, amine group
Cardiovascular Effects
Research indicates that derivatives of this compound may exhibit significant activity as inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism and cardiovascular health. Inhibiting CETP can potentially reduce the risk of atherosclerosis and related cardiovascular diseases. A study highlighted the efficacy of similar compounds in lowering cholesterol levels and improving lipid profiles in animal models .
Neuropharmacological Effects
The compound's amine functionality suggests potential neuropharmacological applications. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. For instance, some studies have explored the role of trifluoromethylated amines in modulating serotonin and dopamine pathways, which are critical in treating depression and anxiety disorders .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective inhibition of certain enzyme activities linked to metabolic disorders. For example, a study reported IC50 values indicating effective inhibition of specific kinases involved in cell signaling pathways associated with cancer proliferation .
Animal Models
In vivo studies using rodent models have shown promising results regarding the compound's safety profile and therapeutic potential. Dosing regimens demonstrated no significant adverse effects while providing beneficial outcomes in terms of blood pressure regulation and lipid management .
Research Findings
Q & A
Q. What are the established synthetic routes for 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is typically synthesized via reductive amination of 1-(2-(trifluoromethyl)phenyl)propan-2-one using ethylamine and a borohydride reducing agent. This method, adapted from fenfluramine synthesis, achieves regioisomeric control (<0.2% impurities) . Alternative routes include nucleophilic substitution of trifluoromethylphenyl precursors with propan-1-amine derivatives, yielding 61–73% efficiency depending on steric and electronic factors . Key variables include catalyst choice (e.g., NaBH4 vs. LiAlH4), solvent polarity, and temperature, which affect byproduct formation and purification complexity.
Q. How do researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Characterization relies on 1H/13C NMR to confirm the amine group’s position and trifluoromethylphenyl substitution pattern. For example, the 1H NMR of analogous compounds shows distinct splitting for methylene protons adjacent to the amine (δ 2.5–3.0 ppm) and aromatic protons (δ 7.4–7.8 ppm) . Mass spectrometry (MS-ESI) provides molecular weight validation (calc. 204.09, exp. 204.43) . X-ray crystallography (where feasible) resolves stereochemical ambiguities, as seen in structurally related cyclopropane derivatives .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Advanced Research Question
Chiral resolution involves enantioselective catalysis (e.g., chiral auxiliaries or transition-metal catalysts) or chromatographic separation (e.g., chiral HPLC with cellulose-based columns). For example, (R)- and (S)-enantiomers of related trifluoromethylphenyl amines are isolated using (S)-1-phenylethylamine as a resolving agent, achieving >97% enantiomeric excess (ee) . Racemic mixtures are minimized by kinetic resolution during reductive amination, where steric hindrance from the trifluoromethyl group favors one enantiomer .
Q. How does the position of the trifluoromethyl group influence the compound’s physicochemical and biological activity?
Advanced Research Question
The ortho-substitution (2-position) in this compound enhances steric hindrance, reducing rotational freedom and increasing metabolic stability compared to para-substituted analogs. This positional effect is critical in SAR studies for CNS-targeting agents, where ortho-substitution improves blood-brain barrier permeability . Computational modeling (e.g., DFT) further predicts electron-withdrawing effects of the trifluoromethyl group, which modulate amine basicity (pKa ~8.5–9.0) and solubility in polar solvents .
Q. How do researchers address contradictions in reported spectroscopic data for this compound?
Advanced Research Question
Discrepancies in NMR or MS data often arise from solvent effects , impurity profiles , or isomeric contamination . For example, trifluoromethyl regioisomers (e.g., 3- vs. 2-substituted) produce distinct 19F NMR shifts (δ -62 to -65 ppm) . To resolve conflicts, researchers should:
- Cross-validate spectra with authentic standards (e.g., commercial cyclopropane analogs ).
- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals.
- Quantify impurities via HPLC-MS with ion-trap detectors .
Q. What are the challenges in scaling up synthesis while maintaining regioisomeric purity?
Advanced Research Question
Scale-up introduces heat dissipation issues during exothermic steps (e.g., reductive amination) and catalyst poisoning from trace metals. Patent methods recommend:
- Flow chemistry for precise temperature control during ketone amination .
- Solid-phase extraction (SPE) with acidic resins to remove unreacted amines.
- Crystallization-driven purification using ethanol/water mixtures to isolate the target compound with >99% purity .
Q. What biological screening models are used to study this compound’s activity?
Advanced Research Question
While direct data for this compound is limited, structurally similar analogs are screened in:
- Calcium channel antagonism assays (e.g., Cav1.3 for Parkinson’s disease targets) .
- Metabolic stability studies using hepatic microsomes to assess CYP450-mediated degradation.
- In vivo pharmacokinetics in rodent models, focusing on oral bioavailability and half-life extension due to trifluoromethyl’s electron-withdrawing effects .
Q. How do researchers mitigate safety risks during handling and storage?
Basic Research Question
Safety protocols include:
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBEWCATHOITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593786 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-54-6 | |
Record name | α-Ethyl-2-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473732-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.